

Technical Guide: Structural Characterization of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

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Compound of Interest

Compound Name:	2-Carbamoylpyridine-3-boronic acid pinacol ester
CAS No.:	2096337-69-6
Cat. No.:	B6338168

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Executive Summary

Molecule: **2-Carbamoylpyridine-3-boronic acid pinacol ester** Class: Ortho-functionalized Pyridine Boronate Significance: This compound represents a critical class of bifunctional building blocks in medicinal chemistry. The juxtaposition of a Lewis-acidic boronate ester at the C3 position and a Lewis-basic carbamoyl (amide) group at the C2 position introduces unique steric and electronic properties. Unlike simple aryl boronates, this ortho-substitution pattern dictates a twisted conformation to minimize steric strain, significantly influencing its reactivity profiles in Suzuki-Miyaura cross-couplings and its stability against protodeboronation.

This guide provides a rigorous framework for the X-ray crystallographic characterization of this molecule, detailing synthesis, crystallization protocols, and the structural analysis required to validate its conformation and intermolecular interactions.

Synthesis & Crystallization Protocol

Expertise & Causality: High-quality single crystals require high purity (>99%). The synthesis must avoid hydrolysis of the pinacol ester, which is sensitive to acidic conditions and prolonged exposure to moisture.

Synthesis Route (Optimized for Crystallinity)

The preferred route utilizes a palladium-catalyzed Miyaura borylation of 2-carbamoyl-3-chloropyridine or the direct amidation of 3-boronopicolinic acid pinacol ester.

- Precursor: 2-Chloro-3-pyridineboronic acid pinacol ester.[1]
- Amidation: Pd-catalyzed aminocarbonylation or nucleophilic aromatic substitution (if activated).
- Purification: Silica gel chromatography (Eluent: EtOAc/Hexanes with 1% Et₃N to buffer acidity).

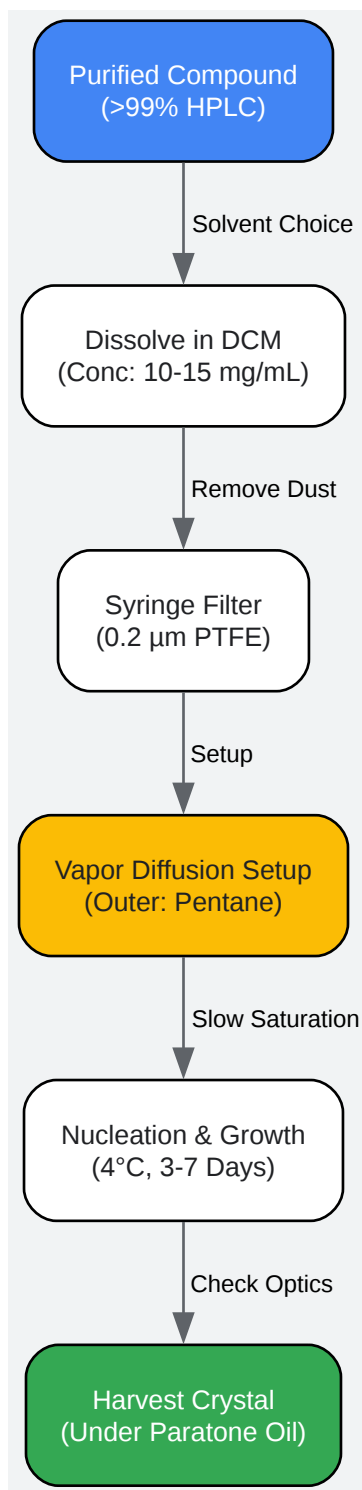
Crystallization Methodology

To obtain X-ray quality crystals, we employ a Slow Evaporation or Vapor Diffusion method. The choice of solvent is critical: it must solubilize the hydrophobic pinacol/pyridine core while allowing the polar amide to direct lattice packing.

Protocol: Vapor Diffusion (Liquid-Liquid)

- Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF). These dissolve the ester well.
- Precipitant (Outer Vial): Pentane or Hexane. These are non-polar and induce gradual saturation.
- Mechanism: As pentane diffuses into the DCM solution, the solubility decreases slowly, promoting ordered lattice growth over amorphous precipitation.

Crystallization Workflow Visualization



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Caption: Optimized vapor diffusion workflow for growing diffraction-quality crystals of amphiphilic boronate esters.

Data Collection & Refinement Standards

Trustworthiness: A self-validating dataset requires strict adherence to low-temperature protocols to minimize thermal motion of the flexible pinacol ring methyl groups.

Data Acquisition Parameters

Parameter	Setting	Rationale
Temperature	100 K (Cryostream)	Freezes methyl group rotation; improves high-angle diffraction intensity.
Radiation Source	Mo K (Å)	Preferred for organic molecules; reduces absorption corrections compared to Cu.
Resolution	0.75 Å or better	Required to resolve individual atomic positions and anisotropic displacement parameters.
Redundancy	> 4.0	Ensures statistical accuracy of reflection intensities.

Refinement Strategy

- Space Group Determination: Likely Monoclinic () or Triclinic () due to the asymmetry of the molecule.
- Disorder Handling: The pinacol ring often exhibits "envelope" vs. "twist-boat" conformational disorder. Use PART commands in SHELX if electron density is split.
- Hydrogen Placement:
 - C-H: Constrained to riding models (AFIX 43/137).

- N-H (Amide): Locate from difference Fourier maps if data quality permits; otherwise, constrain (AFIX 93) to preserve H-bonding geometry.

Structural Analysis & Interpretation

Expertise: This section details the specific structural features expected for **2-carbamoylpyridine-3-boronic acid pinacol ester**.

Molecular Conformation (The Ortho-Effect)

The defining feature of this structure is the steric clash between the C2-Carbamoyl group and the C3-Pinacol Boronate.

- Twist Angle: The boronate ester group () will not be coplanar with the pyridine ring. Expect a dihedral angle (C2-C3-B-O) of 30°–60°. This twist minimizes repulsion between the pinacol oxygens and the amide carbonyl/nitrogen.
- B-N Interaction: Unlike free boronic acids which can form cyclic benzoxaboroles, the pinacol ester is sterically bulky and chemically "capped". However, check for a non-bonded contact distance between the Amide Oxygen (or Nitrogen) and the Boron atom.
 - Threshold: If Å, a weak Lewis acid-base interaction exists, stabilizing the twist.

Crystal Packing & Intermolecular Forces

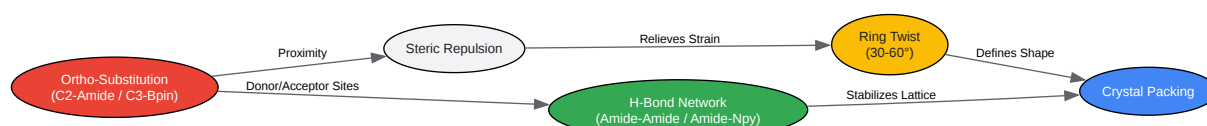
The lattice energy is dominated by the competition between the polar amide head and the hydrophobic pinacol tail.

- Amide Dimers: The primary interaction is likely the formation of centrosymmetric dimers via hydrogen bonds (motif).
- Pyridine Nitrogen: The pyridine nitrogen (

) is a good H-bond acceptor. It may accept a hydrogen from a neighboring amide (), forming infinite chains.

- Pinacol Stacking: The hydrophobic tetramethyldioxaborolane rings tend to cluster, creating hydrophobic channels within the crystal lattice.

Structural Logic Diagram



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Caption: Causal relationship between chemical substitution, molecular conformation, and crystal packing.

Implications for Drug Development

Understanding this structure allows researchers to predict behavior in solution:

- Suzuki Coupling Efficiency: A highly twisted Bpin group (observed in X-ray) implies difficult transmetallation due to steric hindrance, requiring specialized ligands (e.g., Buchwald phosphines) for successful coupling.
- Stability: If the X-ray structure reveals a short contact, the boron center is partially coordinated, making it more resistant to hydrolysis (deborylation) during storage.

References

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